molecular formula C17H15BrN4O2 B2841949 N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396674-23-9

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2841949
CAS RN: 1396674-23-9
M. Wt: 387.237
InChI Key: GUCAZZMDCRLZCG-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound is a member of the triazole family, which has been extensively studied for their diverse biological activities.

Scientific Research Applications

Synthesis and Structural Properties

  • Hydroxybenzotriazoles, including derivatives similar to N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and studied for their ester cleavage properties. These compounds demonstrate potential in catalytic systems, showing significant rate enhancements in hydrolysis reactions (Bhattacharya & Kumar, 2005).

Antimicrobial Applications

  • Triazole derivatives have been designed and synthesized, exhibiting potent antimicrobial activities. This includes the investigation of 1,2,3-triazole compounds, which show promise in novel antimicrobial research (Zhao et al., 2012).

Practical Synthesis for Medical Applications

  • Practical methods for synthesizing compounds including 1H-1,2,3-triazole derivatives have been developed. These methods are important for creating orally active antagonists used in medical applications (Ikemoto et al., 2005).

Novel Antitumor Agents

  • Nitrogen heterocycles bearing the N-(p-bromophenyl) carboxamide moiety, such as triazole compounds, have been synthesized and evaluated for their anticancer activity. This highlights the potential of triazole derivatives in developing new antitumor agents (Bakare, 2021).

Photophysical Properties Study

  • Triazole derivatives, including those with structures similar to the subject compound, have been synthesized and their photophysical properties studied. This research is valuable for developing new fluorescent materials (Padalkar et al., 2015).

properties

IUPAC Name

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c18-13-8-4-5-9-14(13)19-17(24)15-10-22(21-20-15)11-16(23)12-6-2-1-3-7-12/h1-10,16,23H,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCAZZMDCRLZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

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